molecular formula C22H21N5O2 B2396538 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide CAS No. 895004-51-0

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide

货号: B2396538
CAS 编号: 895004-51-0
分子量: 387.443
InChI 键: CYDLVRXTXVKDLT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide , commonly referred to as a pyrazolo[3,4-d]pyrimidine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C21H22N4O2
  • Molecular Weight : 366.43 g/mol

The unique pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

1. Anticancer Activity

Research has demonstrated that compounds with a pyrazolo[3,4-d]pyrimidine core exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound inhibits cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. By blocking CDK2 activity, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.
  • Case Study : In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects. For example, one study reported an IC50 value of 0.0034 μM against PI3Kδ in leukemia cells.

2. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity:

  • Mechanism : It modulates inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory cytokines. This action can help reduce inflammation and associated symptoms .
  • Research Findings : Studies indicate that pyrazolo[3,4-d]pyrimidines can significantly lower levels of TNF-alpha and IL-6 in treated models compared to controls.

3. Antibacterial and Antifungal Activities

Emerging research suggests that this compound may possess antibacterial and antifungal properties:

  • Activity Spectrum : Preliminary tests have shown effectiveness against Gram-positive bacteria and certain fungal strains.
  • Mechanism : The antibacterial action is likely due to enzyme inhibition that disrupts bacterial cell wall synthesis and function.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes critical for cancer progression and inflammation.
  • Cell Cycle Modulation : Evidence suggests it may induce cell cycle arrest at the S phase, promoting apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .

Data Table of Biological Activities

Activity TypeMechanismReference
AnticancerCDK2 inhibition leading to apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntibacterialDisruption of bacterial cell wall synthesis

常见问题

Q. Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves cyclization of pyrazolo[3,4-d]pyrimidine precursors with substituted acetamides. A typical route includes:

Core Formation : React 2,4-dimethylphenyl-substituted pyrazole-4-carboxamide with α-chloroacetamide derivatives in the presence of triethylamine or DIPEA (base) to form the pyrazolopyrimidine core .

Coupling : Introduce the N-methyl-N-phenylacetamide moiety via nucleophilic substitution or amide coupling (e.g., EDC/HOBt).
Optimization :

  • Solvents : Dimethylformamide (DMF) or ethanol for solubility .
  • Temperature : 80–100°C for cyclization; room temperature for coupling .
  • Catalysts : Triethylamine enhances reaction efficiency by neutralizing HCl byproducts .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for substituted phenyl groups) and the pyrazolopyrimidine core (δ 8.5–9.0 ppm for NH in DMSO-d6). The acetamide carbonyl appears at δ 165–170 ppm in 13C NMR .
  • IR Spectroscopy : Confirm the 4-oxo group (C=O stretch at ~1700 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to distinguish regioisomers .

Q. Basic: How should researchers design initial biological activity assays for this compound, and what controls are essential?

Methodological Answer:

  • Anticancer Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. Include vehicle (DMSO) and untreated controls .
  • Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA, with celecoxib as a reference .
  • Antimicrobial Testing : Perform disk diffusion assays against S. aureus and E. coli; include ampicillin and solvent controls .

Q. Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (liver microsome assays) to identify discrepancies .
  • Formulation Adjustments : Use nanoemulsions or liposomes to enhance solubility if poor in vivo absorption is observed .
  • Statistical DOE : Apply factorial design to test variables (dose, administration route) and identify confounding factors .

Q. Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to enhance potency?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 2,4-dimethylphenyl with halogenated aryl groups) .

Bioactivity Testing : Rank analogs by IC50 values in target assays (e.g., kinase inhibition).

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding to targets like EGFR or CDK4. Correlate docking scores with experimental data .
Key SAR Findings :

  • Bulky substituents at the phenyl group improve kinase selectivity .
  • Methyl groups on the acetamide enhance metabolic stability .

Q. Advanced: What computational approaches are recommended for predicting biological targets?

Methodological Answer:

  • Target Prediction : Use SwissTargetPrediction or SEA to identify potential targets (e.g., kinases, GPCRs) .
  • Molecular Dynamics (MD) : Simulate binding stability (GROMACS) to assess residence time in active sites .
  • Validation : Confirm predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD values) .

Q. Advanced: How can researchers optimize selectivity for specific molecular targets?

Methodological Answer:

  • Selective Modification : Introduce polar groups (e.g., -OH, -COOH) to form hydrogen bonds with target-specific residues .
  • Competitive Binding Assays : Use ATPγS in kinase assays to differentiate ATP-competitive vs. allosteric inhibitors .
  • Crystallography : Solve co-crystal structures with targets (e.g., PDB deposition) to guide rational design .

Q. Advanced: What methodologies are suitable for investigating metabolic stability and degradation pathways?

Methodological Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS. Track hydroxylation or dealkylation products .
  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation by HPLC .
  • Isotopic Labeling : Synthesize deuterated analogs to trace metabolic pathways .

属性

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-15-9-10-19(16(2)11-15)27-21-18(12-24-27)22(29)26(14-23-21)13-20(28)25(3)17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDLVRXTXVKDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N(C)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。